molecular formula C4H4N2O4S2 B3053729 5-Nitrothiophene-3-sulfonamide CAS No. 55673-75-1

5-Nitrothiophene-3-sulfonamide

Cat. No.: B3053729
CAS No.: 55673-75-1
M. Wt: 208.2 g/mol
InChI Key: IAGFZPWQHMBBJP-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with a nitro group at the 5-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-sulfonamide typically involves the nitration of thiophene followed by sulfonation and subsequent conversion to the sulfonamide. One common method includes:

    Nitration: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Sulfonation: The nitrated thiophene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the 3-position.

    Sulfonamide Formation: The sulfonic acid derivative is converted to the sulfonamide by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-Aminothiophene-3-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Nitrothiophene-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.

    Medicine: Explored for its potential use in the treatment of bacterial infections and as a precursor for drug development.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-3-sulfonamide involves its activation by cellular enzymes, leading to the release of reactive intermediates that can interact with biological targets. For example, in Mycobacterium tuberculosis, it is activated by the F420-dependent nitroreductase Ddn, releasing nitric oxide, which exerts antimicrobial effects by damaging cellular components .

Comparison with Similar Compounds

    5-Nitrothiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.

    5-Nitrothiophene-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

    5-Nitrothiophene-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.

Uniqueness: 5-Nitrothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

5-nitrothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H,(H2,5,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFZPWQHMBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204195
Record name 3-Thiophenesulfonamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-75-1
Record name 3-Thiophenesulfonamide, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenesulfonamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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